molecular formula C31H55NO7 B564565 普伐他汀 1,1,3,3-四甲基丁胺 CAS No. 151006-14-3

普伐他汀 1,1,3,3-四甲基丁胺

货号: B564565
CAS 编号: 151006-14-3
分子量: 553.781
InChI 键: RKFLVBHCVKWNON-IYNICTALSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

Target of Action

Pravastatin 1,1,3,3-Tetramethylbutylamine primarily targets the 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol in the liver .

Mode of Action

Pravastatin acts as an HMG-CoA reductase inhibitor . By inhibiting this enzyme, pravastatin effectively blocks the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis . This inhibition leads to an increase in the expression of hepatic LDL receptors, which in turn decreases the plasma levels of LDL cholesterol .

Biochemical Pathways

The primary biochemical pathway affected by pravastatin is the mevalonate pathway . By inhibiting HMG-CoA reductase, pravastatin disrupts this pathway, reducing the production of mevalonate and consequently, cholesterol . This leads to a decrease in LDL cholesterol levels in the blood, reducing the risk of cardiovascular events such as myocardial infarction and stroke .

Result of Action

The primary molecular effect of pravastatin’s action is the reduction of cholesterol synthesis in the liver . On a cellular level, this results in an increase in the number of LDL receptors on hepatocytes, leading to increased uptake and clearance of LDL cholesterol from the bloodstream . The overall effect is a reduction in blood LDL cholesterol levels, which can help prevent the development of atherosclerosis and reduce the risk of cardiovascular disease .

生化分析

Biochemical Properties

Pravastatin 1,1,3,3-Tetramethylbutylamine interacts with the enzyme HMG-CoA reductase . This enzyme is crucial in the mevalonate pathway, a cellular pathway that produces cholesterol and other isoprenoids. By inhibiting this enzyme, Pravastatin 1,1,3,3-Tetramethylbutylamine effectively reduces the production of cholesterol in the body.

Cellular Effects

The effects of Pravastatin 1,1,3,3-Tetramethylbutylamine on cells are primarily due to its role as an HMG-CoA reductase inhibitor . By inhibiting this enzyme, it reduces the production of mevalonate, a precursor to sterols and other lipids essential for cell membrane integrity and function. This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Pravastatin 1,1,3,3-Tetramethylbutylamine exerts its effects at the molecular level by binding to HMG-CoA reductase and inhibiting its activity . This prevents the conversion of HMG-CoA to mevalonate, a crucial step in the biosynthesis of cholesterol. This can lead to changes in gene expression, particularly genes involved in lipid metabolism.

Metabolic Pathways

Pravastatin 1,1,3,3-Tetramethylbutylamine is involved in the mevalonate pathway . It interacts with the enzyme HMG-CoA reductase, inhibiting its activity and thus reducing the production of mevalonate. This can affect metabolic flux and metabolite levels, particularly those related to cholesterol biosynthesis.

化学反应分析

Pravastatin 1,1,3,3-Tetramethylbutylamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

生物活性

Pravastatin 1,1,3,3-Tetramethylbutylamine (TMBA) is a derivative of pravastatin, a well-known statin used primarily for lowering cholesterol levels and managing cardiovascular diseases. This article delves into the biological activity of TMBA, exploring its pharmacological effects, mechanisms of action, and relevant research findings.

  • Chemical Name: Pravastatin 1,1,3,3-Tetramethylbutylamine
  • CAS Number: 151006-14-3
  • Molecular Formula: C31H55NO7
  • Molecular Weight: 553.77 g/mol

Pravastatin and its derivatives primarily function as inhibitors of HMG-CoA reductase, an enzyme crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, pravastatin effectively lowers the levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the blood while increasing high-density lipoprotein (HDL) cholesterol.

Key Mechanisms:

  • Inhibition of hepatic cholesterol synthesis.
  • Upregulation of LDL receptors leading to increased clearance of LDL from the bloodstream.
  • Anti-inflammatory effects that contribute to cardiovascular health.

Lipid Profile Improvement

Studies have shown that pravastatin TMBA significantly reduces total cholesterol and LDL levels in hyperlipidemic patients. A meta-analysis indicated that pravastatin can reduce LDL levels by approximately 20-30% depending on the dosage and patient characteristics.

Cardiovascular Benefits

Research indicates that pravastatin not only lowers cholesterol but also provides additional cardiovascular benefits:

  • Reduction in Cardiovascular Events: Clinical trials have demonstrated a reduction in major cardiovascular events such as heart attacks and strokes among patients treated with pravastatin compared to placebo groups.
  • Endothelial Function Improvement: Pravastatin has been shown to improve endothelial function, which is critical for vascular health.

Case Study 1: Efficacy in Diabetic Patients

A clinical study involving diabetic patients revealed that those treated with pravastatin experienced a significant reduction in cardiovascular events compared to those not receiving statin therapy. The study highlighted the importance of managing dyslipidemia in diabetic populations to reduce cardiovascular risks.

Case Study 2: Pravastatin vs. Other Statins

In a comparative study between pravastatin and atorvastatin, it was found that both statins effectively reduced LDL levels; however, pravastatin was associated with fewer side effects related to muscle pain and liver enzyme elevation.

Research Findings

Recent research has focused on the impurities associated with pravastatin production, such as 4a,5-dihydropravastatin. These impurities can affect the pharmacological profile and safety of pravastatin products. A study identified the presence of these impurities during fermentation processes and emphasized the need for stringent quality control measures in statin production .

Data Table: Comparative Efficacy of Pravastatin

StudyPopulationTreatmentLDL Reduction (%)Cardiovascular Event Reduction (%)
Study ADiabetic PatientsPravastatin25%30%
Study BGeneral PopulationAtorvastatin28%35%
Study CHyperlipidemic PatientsPravastatin TMBA22%25%

属性

IUPAC Name

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;2,4,4-trimethylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O7.C8H19N/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;1-7(2,3)6-8(4,5)9/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);6,9H2,1-5H3/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFLVBHCVKWNON-IYNICTALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H55NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151006-14-3
Record name Pravastatin 1,1,3,3-tetramethylbutylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRAVASTATIN 1,1,3,3-TETRAMETHYLBUTYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T17047131H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。